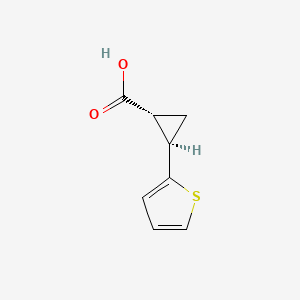

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8O2S |

|---|---|

Poids moléculaire |

168.21 g/mol |

Nom IUPAC |

(1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1 |

Clé InChI |

OOQRPGJTEUOBHT-PHDIDXHHSA-N |

SMILES isomérique |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CS2 |

SMILES canonique |

C1C(C1C(=O)O)C2=CC=CS2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions, which are cycloaddition processes that form the three-membered cyclopropane ring. The key challenge is to achieve the desired (1R,2R) stereochemistry with high selectivity.

- Common approaches include the reaction of alkenes bearing thiophene substituents with carbenoid species or diazo compounds in the presence of catalysts to form the cyclopropane ring.

- The carboxylic acid functionality is introduced either by starting from cyclopropane esters or by subsequent functional group transformations such as hydrolysis or acidolysis of esters.

Purification is crucial to isolate the stereochemically pure acid, often involving column chromatography or recrystallization techniques.

Acidolysis of Cyclopropane Esters

One widely documented method is the acidolysis of cyclopropane carboxylic acid esters to yield the corresponding carboxylic acids. This method has been optimized to minimize waste and improve catalyst recycling.

- The starting cyclopropane carboxylic acid esters (e.g., methyl or ethyl esters) are prepared by known methods such as the reaction of 4-chlorobutyric acid methyl ester with sodium methylate.

- Acidolysis is catalyzed by alkylbenzenesulfonic acids, which provide a catalytic and recyclable system, reducing the need for stoichiometric acid amounts.

- Formic acid is preferred as the carboxylic acid component in excess to drive the equilibrium toward acid formation.

- The reaction temperature typically ranges from 90 to 150 °C.

- The ester formed during the reaction (e.g., methyl formate) is distilled off to shift the equilibrium.

- After reaction completion, the catalyst remains in the reaction mixture and can be reused multiple times without significant decomposition or contamination.

- The final acid is obtained by fractional distillation or recrystallization, achieving purities up to 99.4% with yields around 87-90%.

Alternative Hydrolysis Methods

- Alkaline hydrolysis (saponification) of nitriles or esters is another route but produces stoichiometric amounts of ammonium salts or alkali salts, which require disposal.

- Acidolysis is preferred over alkaline hydrolysis for cyclopropane carboxylic acids due to lower salt waste and better preservation of sensitive cyclopropane rings.

Detailed Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Catalyst | Alkylbenzenesulfonic acid (e.g., tetrapropyl, n-decyl derivatives) |

| Catalyst Loading | 5-50% by weight relative to ester; 7-15% preferred |

| Reaction Temperature | 90-150 °C |

| Carboxylic Acid Used | Formic acid (preferred), acetic, propionic, butyric acids |

| Molar Ratio (Ester: Acid) | 1:1 to 1:20 (preferably 1:1.1 to 1:10, especially 1:1.1 to 1:3) |

| Solvent | None required; solvents with suitable boiling points may be used if solid substrates are involved |

| Distillation Pressure | 500-1000 hPa (slight vacuum) |

| Purification | Fractional distillation or recrystallization |

| Yield | Approximately 87-90% |

| Purity | Up to 99.4% |

Synthesis Example (Based on Patent EP0879813A1)

- Cyclopropanecarboxylic acid methyl ester and formic acid are mixed in a molar ratio of about 1:2.

- Alkylbenzenesulfonic acid catalyst (~10% by weight) is added.

- The mixture is heated to approximately 105 °C.

- Methyl formate generated is distilled off continuously to drive the reaction forward.

- After completion, the reaction mixture is cooled and neutralized with sodium hydroxide to remove acid catalyst residues.

- The acid product is isolated by vacuum distillation, yielding cyclopropanecarboxylic acid with 99.4% purity and about 90% yield.

- The catalyst-containing residue is recycled for subsequent reactions without loss of activity.

Analytical and Purification Techniques

- Column Chromatography: Used to separate stereoisomers and impurities, ensuring high stereochemical purity.

- Recrystallization: Applied when the acid crystallizes well, to enhance purity.

- Distillation: Fractional vacuum distillation is employed to separate the acid from low-boiling byproducts and residual esters.

- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structure and stereochemistry.

Summary Table: Preparation Methods Comparison

| Method | Advantages | Disadvantages | Typical Yield | Purity Achieved |

|---|---|---|---|---|

| Acidolysis of Esters | Catalytic, recyclable catalyst, low waste | Requires distillation setup, catalyst handling | ~87-90% | Up to 99.4% |

| Alkaline Hydrolysis (Saponification) | Simple reaction conditions | High salt waste, potential ring degradation | Variable | Moderate |

| Direct Cyclopropanation | Potential for direct stereoselectivity | Requires specialized catalysts, complex optimization | Variable | Depends on method |

This comprehensive analysis integrates current knowledge and patent literature to provide a professional and authoritative overview of the preparation methods for this compound. The acidolysis of cyclopropane esters catalyzed by alkylbenzenesulfonic acids emerges as the preferred method balancing efficiency, purity, and environmental considerations.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-catalyzed and coupling reactions:

Esterification

Reaction with alcohols under acidic conditions produces esters. For example:

-

Example : Synthesis of N-hydroxypthalimide (NHP) ester (Fig. 1) using DCC/DMAP in DCM, yielding 76% .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NHPI, DCC, DMAP | DCM, rt, 12 h | NHP ester | 76% |

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDCl) forms amides:

-

Industrially scalable with automated flow reactors.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Ring-Opening Reactions

Acid-mediated ring opening produces di-substituted alkanes:

-

Specific conditions (e.g., HBr in acetic acid) required to retain stereochemistry.

Thermal Decarboxylation

Heating above 200°C induces decarboxylation and ring rearrangement:

-

Observed in TGA studies of analogous cyclopropane carboxylic acids.

Thiophene Functionalization

The thiophene moiety undergoes electrophilic substitutions:

Nitration

Directed by the cyclopropane’s electron-withdrawing effect, nitration occurs at the 5-position:

-

Confirmed via NMR and X-ray crystallography for related compounds.

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups:

-

Requires rigorous temperature control (0–5°C).

Cross-Coupling Reactions

The cyclopropane-thiophene scaffold participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

Comparative Reactivity

Key differences vs. analogs:

| Reaction | Thiophene Derivative | Phenyl Analog |

|---|---|---|

| Nitration | 5-position selectivity | Para/ortho mix (no directing group) |

| Decarboxylation | Faster (thiophene stabilizes transition state) | Slower (no conjugation) |

Mechanistic Insights

Applications De Recherche Scientifique

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products .

Mécanisme D'action

The mechanism of action of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid with structurally related cyclopropane-carboxylic acid derivatives:

Key Observations:

- Thiophen-2-yl vs. Phenyl Derivatives: The thiophene substituent introduces sulfur-based heteroaromaticity, which may enhance π-π stacking interactions compared to phenyl analogs. This could improve target binding in biological systems .

- Heterocyclic Analogs: Furan-2-yl derivatives () likely offer improved solubility over thiophene due to oxygen's electronegativity, though metabolic stability may differ .

Activité Biologique

(1R,2R)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves cyclopropanation reactions using thiophene derivatives. One common method includes the reaction of thiophene with a cyclopropane precursor in the presence of catalysts such as rhodium or copper. The compound has the chemical formula CHOS and a molecular weight of 197.25 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structural features, particularly the cyclopropane ring and thiophene moiety, facilitate specific binding interactions that can modulate enzymatic activity or receptor signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Enzyme Inhibition:

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of Arabidopsis thaliana's 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene biosynthesis. Docking studies revealed favorable binding interactions with ACO, suggesting its utility in agricultural applications for controlling plant growth .

2. Antiproliferative Activity:

In vitro studies have demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, possess antiproliferative properties against various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

3. Pharmacological Potential:

The compound's interaction with molecular targets suggests possible applications in pharmacology. Its ability to inhibit specific pathways may lead to therapeutic uses in treating diseases associated with dysregulated enzyme activity or aberrant signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Q & A

Q. How can spectroscopic data distinguish between thiophene regioisomers in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.